3-amino-4-bromo-N-ethylbenzamide
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Overview
Description
3-amino-4-bromo-N-ethylbenzamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of benzamide, featuring an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-N-ethylbenzamide typically involves a multi-step process. One common method is the bromination of N-ethylbenzamide followed by the introduction of the amino group. The process can be summarized as follows:
Bromination: N-ethylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-bromo-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-amino-4-bromo-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-N-ethylbenzamide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The presence of the amino and bromine groups allows for specific binding interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-chloro-N-ethylbenzamide
- 3-amino-4-fluoro-N-ethylbenzamide
- 3-amino-4-iodo-N-ethylbenzamide
Uniqueness
3-amino-4-bromo-N-ethylbenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The combination of the amino group and bromine atom also provides distinct electronic and steric properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-amino-4-bromo-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASKPFHQKXHZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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